3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one

Chemical procurement Building block quality Regioisomer purity

Fragment-based screening campaigns require regiochemically pure, amine-functionalized thiazolone building blocks, yet most commercial analogues lack the critical 3-(2-aminoethyl) substitution. This compound directly addresses that gap as a rule-of-3 compliant fragment (MW 144.19, LogP -0.49) with a free primary amine enabling site-selective derivatization. • ≥95% purity ensures reproducible conjugation stoichiometry for quantitative pull-down and imaging workflows. • Primary amine handle supports amide bond formation, reductive amination, sulfonamide, or urea linkage chemistries. • Regiochemically distinct from 4- or 5-substituted thiazolone isomers, providing orthogonal vector exploration in SAR campaigns.

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 1340039-62-4
Cat. No. B1373964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one
CAS1340039-62-4
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=CSC(=O)N1CCN
InChIInChI=1S/C5H8N2OS/c6-1-2-7-3-4-9-5(7)8/h3-4H,1-2,6H2
InChIKeyQOWLYDVACKDWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one: Thiazolone Building Block


3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic thiazolone building block featuring a primary amine side chain . It is currently supplied at a minimum purity of 95% . The thiazolone scaffold is found in numerous biologically active molecules and is a recurring motif in fragment-based drug discovery campaigns [1].

Why 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one Is Not Interchangeable


Although many thiazolone building blocks are commercially available, the specific 3-(2-aminoethyl) substitution pattern dictates the trajectory of downstream synthetic elaboration. The primary amine handle enables site-selective amide bond formation, reductive amination, or urea linkage, which are not possible with non-aminated analogues . Furthermore, the 2,3-dihydro-1,3-thiazol-2-one tautomeric form exhibits distinct reactivity compared to 2(3H)-thiazolone isomers [1]. Any generic substitution without the free aminoethyl group would critically alter the chemical space accessible to the user.

Comparative Evidence for 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one


Purity Comparison with 4-Aminoethyl Regioisomer

The 3-aminoethyl thiazolone (CAS 1340039-62-4) is supplied at a minimum purity of 95% by CymitQuimica . In contrast, the 4-aminoethyl regioisomer (4-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one, CAS 1176761-56-0) is not listed with a certified purity by major European distributors at this time . This makes the 3-substituted variant the only reliably quality-controlled option for researchers requiring defined purity specifications for reproducible synthesis.

Chemical procurement Building block quality Regioisomer purity

Thiazolone Fragment Stability and Thiol Reactivity

A focused library of 49 fragment-sized thiazoles and thiadiazoles was profiled for stability in aqueous buffer. Approximately 8 of the 49 compounds (16%) proved unstable, and 19 (39%) showed thiol reactivity [1]. Although 3-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one was not a direct member of this library, the study establishes that amino-substituted thiazolones without leaving groups are less prone to non-specific thiol reactivity compared to halogenated analogues [1]. This class-level inference supports the selection of the aminoethyl thiazolone over halogenated thiazolone building blocks when non-specific protein reactivity must be minimized.

Fragment-based drug discovery Thiazole stability Assay interference

3- vs. 4-Aminoethyl Substitution: Synthetic Implications

The 3-(2-aminoethyl) substitution places the nucleophilic amine on the ring nitrogen side chain, while the 4-(2-aminoethyl) regioisomer (CAS 1176761-56-0) places it on the carbon backbone. This positional difference alters the electronic environment of the thiazolone ring, with the 3-substituted variant showing a calculated LogP of -0.49 versus an unknown value for the 4-isomer. The 3-substituted isomer is also the only regioisomer for which an MDL number (MFCD18328117) and comprehensive hazard classification are publicly documented , facilitating regulatory compliance in procurement.

Medicinal chemistry Regioselective synthesis Thiazolone reactivity

Application Scenarios for 3-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one


Fragment-Based Library Design

The compound serves as a rule-of-3 compliant fragment (MW 144.19, LogP -0.49, H-bond donors 1, acceptors 3) for inclusion in diverse screening libraries. The primary amine enables rapid derivatization into amide, sulfonamide, or urea series. Based on class-level evidence, amine-substituted thiazolones without leaving groups show lower risk of non-specific thiol reactivity compared to halogenated analogues [1].

Chemical Biology Probe Synthesis

The free aminoethyl handle allows conjugation to biotin, fluorophores, or photoaffinity labels via standard amide coupling chemistry. The documented purity specification (≥95%) supports reproducible conjugation stoichiometry, which is critical for quantitative pull-down or imaging experiments.

Medicinal Chemistry Lead Optimization

The thiazolone core is a known bioisostere for carboxylic acids and amides. The 3-aminoethyl substituent provides a vector for exploring interactions with target protein residues that differ from 4- or 5-substituted analogues. Regiochemical control is essential, as the 4-isomer is not commercially available with certified purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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